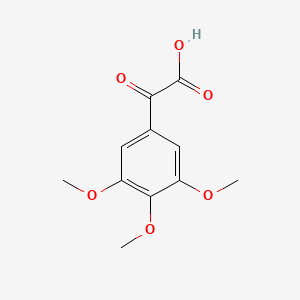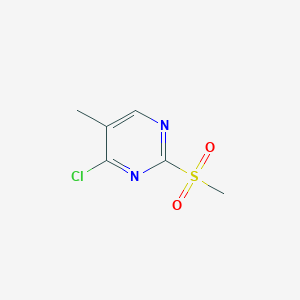
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine” is a chemical compound with the molecular formula C6H7ClN2O2S. It is used for research and development purposes .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine. Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine .Molecular Structure Analysis
The InChI code for “4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine” is 1S/C6H7ClN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3 . The molecular weight of this compound is 206.65 g/mol.Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory effects . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Methods of Application or Experimental Procedures
Numerous methods for the synthesis of pyrimidines are described . The presence of a chlorine atom on position-2 in 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides is necessary for a good effect .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Neuroprotective and Anti-neuroinflammatory Agents
Specific Scientific Field
Summary of the Application
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
Methods of Application or Experimental Procedures
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized . Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties .
Synthesis of Hyperbranched Poly (Arylene Pyrimidine Ether)s
Specific Scientific Field
Summary of the Application
4,6-Dichloro-2-(methylsulfonyl)pyrimidine, which is similar to 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, was used to synthesize two new hyperbranched poly (arylene pyrimidine ether)s .
Methods of Application or Experimental Procedures
The synthesis involved using a novel leaving group, methylsulfone activated by pyrimidine, and diphenol via a nucleophilic substitution polymerization .
Results or Outcomes
The result was the creation of two new hyperbranched poly (arylene pyrimidine ether)s .
Antiviral Activity
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Indole derivatives, which are related to pyrimidines, have been reported as antiviral agents .
Methods of Application or Experimental Procedures
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared . Among all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
Results or Outcomes
The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Anticancer Activity
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Indole derivatives, which are related to pyrimidines, have been reported as anticancer agents .
Methods of Application or Experimental Procedures
A variety of indole derivatives were synthesized and tested for their anticancer activity .
Results or Outcomes
Several indole derivatives showed promising anticancer activity .
Antioxidant Activity
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Indole derivatives, which are related to pyrimidines, have been reported as antioxidants .
Methods of Application or Experimental Procedures
A variety of indole derivatives were synthesized and tested for their antioxidant activity .
Results or Outcomes
Several indole derivatives showed promising antioxidant activity .
Safety And Hazards
For safety, it is advised to avoid breathing mist, gas, or vapors of the compound. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
4-chloro-5-methyl-2-methylsulfonylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(9-5(4)7)12(2,10)11/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBJFLAPPUYODA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460879 |
Source


|
| Record name | 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | |
CAS RN |
325780-94-7 |
Source


|
| Record name | 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)

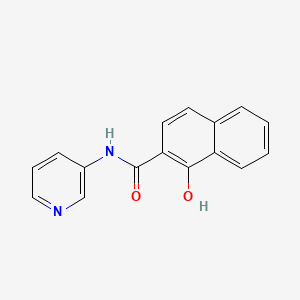
![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)


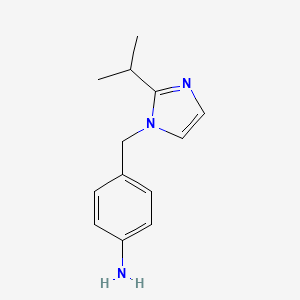
![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)
![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)
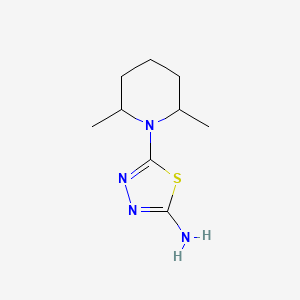

![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)
